N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine
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Overview
Description
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine is an organic compound characterized by its unique structure, which includes an ethyl group attached to a phenoxy group, a butynyl chain, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-ethylphenol with an appropriate alkylating agent to form 4-ethylphenoxybut-2-yne. This intermediate is then subjected to amination using ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(4-methylphenoxy)but-2-yn-1-amine
- N-ethyl-4-(4-isopropylphenoxy)but-2-yn-1-amine
- N-ethyl-4-(4-tert-butylphenoxy)but-2-yn-1-amine
Uniqueness
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine is unique due to its specific ethyl substitution on the phenoxy group, which can influence its reactivity and interaction with molecular targets. This uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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